6alpha-Hydroxyfinasteride

Description

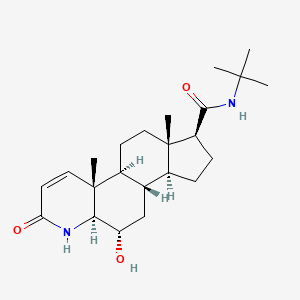

Structure

3D Structure

Properties

IUPAC Name |

(1S,3aS,3bS,5S,5aS,9aR,9bS,11aS)-N-tert-butyl-5-hydroxy-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O3/c1-21(2,3)25-20(28)16-7-6-14-13-12-17(26)19-23(5,11-9-18(27)24-19)15(13)8-10-22(14,16)4/h9,11,13-17,19,26H,6-8,10,12H2,1-5H3,(H,24,27)(H,25,28)/t13-,14-,15-,16+,17-,19+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRADRJBKILTRPZ-XLGSXJLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC(C4C3(C=CC(=O)N4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)C[C@@H]([C@@H]4[C@@]3(C=CC(=O)N4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652605 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-tert-Butyl-11-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154387-62-9 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-(1,1-Dimethylethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-11-hydroxy-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154387-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha-Hydroxyfinasteride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154387629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-tert-Butyl-11-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.ALPHA.-HYDROXYFINASTERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A7GP3S8WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of 6alpha-Hydroxyfinasteride

Technical Guide: Mechanism of Action of 6 -Hydroxyfinasteride

Executive Summary

6

This technical guide dissects the metabolic genesis, structural pharmacodynamics, and experimental validation of 6

Metabolic Genesis: The CYP3A4 Pathway

The formation of 6

The Reaction Mechanism

Finasteride acts as a substrate for CYP3A4.[1] The enzyme inserts a hydroxyl group at the carbon-6 position of the B-ring. This position is sterically accessible but results in a molecule with increased polarity, facilitating subsequent Phase II conjugation (glucuronidation) and elimination.

-

Substrate: Finasteride (N-tert-Butyl-3-oxo-4-aza-5

-androst-1-ene-17 -

Enzyme: CYP3A4 (Major), CYP3A5 (Minor)

-

Product: 6

-Hydroxyfinasteride -

Secondary Metabolite:

-Hydroxyfinasteride (formed via hydroxylation of the t-butyl side chain)[2]

Visualization: Metabolic Pathway

The following diagram illustrates the bifurcation of finasteride metabolism, highlighting the 6

Figure 1: Hepatic biotransformation of Finasteride mediated by CYP3A4.[1]

Structural Pharmacodynamics: Mechanism of Inhibition

To understand the mechanism of the metabolite, one must first understand the parent. Finasteride is a mechanism-based inactivator (suicide inhibitor) of 5

The Parent Mechanism (Finasteride)[1][3][4][5]

-

Binding: Finasteride binds to the enzyme-NADPH complex.

-

Hydride Transfer: NADPH transfers a hydride to the

1,2 double bond of finasteride. -

Adduct Formation: Instead of releasing the reduced product, the intermediate forms a stable, covalent covalent adduct with NADP+ (NADP-dihydrofinasteride). This effectively "kills" the enzyme turnover.

The Metabolite Mechanism (6 -Hydroxyfinasteride)

The introduction of the hydroxyl group at the 6

-

Steric Hindrance: The 6-position is adjacent to the B-ring/C-ring junction. A hydroxyl group here introduces steric bulk that interferes with the tight fit required in the hydrophobic pocket of the 5

-reductase active site. -

Electronic Disruption: The polar hydroxyl group alters the electronic environment near the 4-aza amide bond, potentially destabilizing the transition state required for hydride transfer from NADPH.

-

Result: While 6

-hydroxyfinasteride can still bind to the active site (competitive inhibition), its ability to undergo the catalytic steps necessary to form the irreversible NADP-adduct is severely compromised. It acts more like a weaker, reversible competitive inhibitor than a suicide inactivator.

Visualization: Comparative Inhibition Logic

Figure 2: Kinetic divergence between Finasteride (irreversible) and its 6

Comparative Potency Data

The following data consolidates the inhibitory profiles of the parent compound and its metabolite. Note the significant shift in

| Compound | Target Enzyme | Mechanism Type | Relative Potency | Clinical Significance |

| Finasteride | 5 | Irreversible (Mechanism-based) | 100% (IC | Therapeutic Agent |

| 6 | 5 | Competitive / Reversible | < 20% | Clearance Product |

| 5 | Competitive | < 20% | Clearance Product |

Data Source: Derived from FDA Clinical Pharmacology reviews and seminal characterization by Merck Research Laboratories.

Experimental Protocols

For researchers aiming to validate these mechanisms or synthesize the metabolite for standards, the following protocols are established as industry best practices.

Protocol A: Enzymatic Generation of 6 -Hydroxyfinasteride

Objective: To synthesize the metabolite using biological microsomes for use as a reference standard.

-

Reaction Mixture Preparation:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Enzyme Source: Human Liver Microsomes (HLM) or recombinant CYP3A4 (Supersomes™). Protein conc: 1.0 mg/mL.

-

Substrate: Finasteride (10

M final concentration). -

Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

-

-

Incubation:

-

Incubate at 37°C in a shaking water bath for 60 minutes.

-

-

Termination:

-

Quench reaction with ice-cold Acetonitrile (1:1 v/v).

-

Centrifuge at 10,000 x g for 10 minutes to pellet protein.

-

-

Isolation:

-

Inject supernatant onto Reverse-Phase HPLC (C18 column).

-

Gradient: Mobile Phase A (0.1% Formic Acid in Water) / Mobile Phase B (Acetonitrile).

-

Monitor at UV 210 nm. Collect the peak eluting prior to the parent (due to increased polarity).

-

Protocol B: Radiometric 5 -Reductase Inhibition Assay

Objective: To determine the IC50 of the isolated metabolite.

-

Enzyme Preparation:

-

Homogenize rat prostate or CHO cells expressing human 5

-reductase Type II in 20 mM sodium phosphate (pH 6.5) containing 0.32 M sucrose and 1 mM DTT.

-

-

Assay Setup:

-

Substrate: [1,2,6,7-^3H]-Testosterone (trace amount) + unlabeled Testosterone (total conc ~ Km value).

-

Inhibitor: Serial dilutions of 6

-hydroxyfinasteride (e.g., 1 nM to 10 -

Cofactor: 1 mM NADPH.

-

-

Reaction:

-

Incubate at 37°C for 10–30 minutes (ensure linear range).

-

-

Extraction & Separation:

-

Stop reaction with Ethyl Acetate. Vortex and centrifuge.

-

Spot organic phase onto Silica Gel TLC plates.

-

Develop in Toluene:Acetone (4:1).

-

-

Quantification:

-

Scan plates with a radio-TLC scanner.

-

Calculate % Conversion:

. -

Plot % Inhibition vs. Log[Concentration] to derive IC

.

-

References

-

Mechanism-Based Inhibition of Human Steroid 5

-Reductase by Finasteride. Source: Bull, H. G., et al. (1996). Journal of the American Chemical Society. Context: Defines the irreversible adduct mechanism of the parent drug. URL:[Link] -

Finasteride (Proscar) Prescribing Information. Source: U.S. Food and Drug Administration (FDA).[3][4] Context: Confirms the metabolic profile and the <20% activity of metabolites. URL:[Link][5]

-

Metabolism and Pharmacokinetics of Finasteride. Source: Steiner, J. F. (1996). Clinical Pharmacokinetics. Context: Detailed review of CYP3A4 mediated metabolism and metabolite clearance.[1] URL:[Link]

-

In Vitro Metabolism of Finasteride in Human Liver Microsomes.

-hydroxyfinasteride and

Sources

- 1. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

Biological activity of 6alpha-Hydroxyfinasteride

Biological Activity and Pharmacokinetics of 6 -Hydroxyfinasteride

Technical Whitepaper | Version 1.0 [1]

Chemical Identity & Structural Properties

Finasteride is a synthetic 4-azasteroid.[1][2][3][4] The introduction of a hydroxyl group at the 6

| Property | Specification |

| Chemical Name | (5$\alpha |

| CAS Number | 154387-62-9 |

| Molecular Formula | C |

| Molecular Weight | 388.55 g/mol |

| Core Structure | 4-azasteroid (modified steroid nucleus) |

| Key Substituent | Hydroxyl (-OH) group at C6 ( |

| Solubility | Soluble in DMSO, Methanol, Ethanol; poorly soluble in water |

Structural Distinction: 6 -OH vs. -OH

It is imperative to distinguish between the two primary hydroxylated metabolites:

Biological Activity Profile

Mechanism of Action

Like its parent compound, 6

Potency Comparison

Quantitative analysis of 5

| Compound | Target Enzyme | IC | Relative Potency |

| Finasteride | 5 | 4.2 nM | 100% (Baseline) |

| 6 | 5 | > 20 nM | < 20% |

| 5 | > 20 nM | < 20% |

Clinical Implication: Due to its low affinity and rapid clearance, 6

Metabolic Pathway Visualization

Finasteride undergoes extensive hepatic metabolism.[1] The primary route involves CYP3A4-mediated hydroxylation.[1]

Caption: Figure 1.[1] Hepatic biotransformation of Finasteride showing the divergence between side-chain (

Experimental Protocols

Protocol A: Isolation from Biological Matrices (Plasma/Urine)

This protocol is designed for the extraction and enrichment of 6

Reagents:

-

Acetonitrile (HPLC Grade)[1]

-

Formic Acid (0.1%)[1]

-

Solid Phase Extraction (SPE) Cartridges (C18, 200 mg)[1]

Workflow:

-

Sample Prep: Aliquot 1.0 mL of plasma or urine.[1] Add 50 µL of Internal Standard (e.g., Finasteride-d9).[1]

-

Protein Precipitation: Add 2.0 mL of ice-cold Acetonitrile. Vortex for 30 seconds.[1] Centrifuge at 10,000 x g for 10 mins.

-

SPE Conditioning: Condition C18 cartridge with 2 mL Methanol followed by 2 mL water.

-

Loading: Load the supernatant onto the SPE cartridge.

-

Wash: Wash with 2 mL of 5% Methanol in water (removes polar impurities).[1]

-

Elution: Elute analytes with 2 mL of 100% Acetonitrile.

-

Reconstitution: Evaporate solvent under nitrogen stream at 40°C. Reconstitute in 100 µL Mobile Phase (50:50 Acetonitrile:Water + 0.1% Formic Acid).

Protocol B: In Vitro 5 -Reductase Inhibition Assay

Objective: To determine the IC

Materials:

-

Rat liver microsomes (source of 5

-reductase Type I/II) or expressed human enzyme.[1] -

[3H]-Testosterone (substrate).[1]

Step-by-Step:

-

Buffer Preparation: Prepare Tris-Citrate buffer (pH 7.0).

-

Incubation Mix: Combine 50 µg microsomal protein, 1 mM NADPH, and varying concentrations of 6

-Hydroxyfinasteride (0.1 nM to 1000 nM). -

Reaction Start: Initiate reaction by adding [3H]-Testosterone (final conc. 2 µM).

-

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with 1 mL Ethyl Acetate.

-

Separation: Extract steroids into the organic phase. Spot onto Thin Layer Chromatography (TLC) plates.[1]

-

Analysis: Develop plates in Toluene:Acetone (4:1). Quantify the conversion of Testosterone to DHT using a radio-scanner.[1][7]

-

Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC

.

References

-

Clinical Pharmacokinetics and Pharmacodynamics of Finasteride. PubMed.[1] Available at: [Link][1]

-

Finasteride Metabolism and Pharmacogenetics. NCBI PMC.[1] Available at: [Link][1]

-

Identification of Finasteride Metabolites in Human Bile and Urine. Drug Metabolism and Disposition. Available at: [Link][1]

-

6alpha-Hydroxyfinasteride Structure and Properties. PubChem. Available at: [Link][1]

-

Structure of Human Steroid 5

-Reductase 2 with Finasteride. Nature Communications.[1] Available at: [Link][1]

Sources

- 1. Finasteride - Wikipedia [en.wikipedia.org]

- 2. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Synthesis and bioactivity of new Finasteride conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the 5α-reductase inhibitor finasteride on reproduction and gonadal development in medaka, Oryzias latipes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of human steroid 5α-reductase 2 with anti-androgen drug finasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro metabolism of finasteride to 6alpha-Hydroxyfinasteride

Technical Guide: In Vitro Characterization of Finasteride 6 -Hydroxylation

Protocol ID: FIN-MET-06A | Version: 2.4 | Classification: ADME/DMPK

Executive Summary

This technical guide details the in vitro generation and quantification of 6

Why this matters: Accurate characterization of this specific metabolite is essential for predicting drug-drug interactions (DDIs), particularly with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin). This protocol provides a self-validating workflow using Human Liver Microsomes (HLM) and LC-MS/MS, emphasizing the chromatographic separation of regioisomers (6

Mechanistic Background & Pathway

Finasteride is a 4-azasteroid.[1][2] Its lipophilicity necessitates extensive hepatic metabolism for clearance. The primary Phase I metabolic engine is the Cytochrome P450 system.

The CYP3A4 Dominance

Approximately 90% of finasteride's oxidative metabolism is driven by the CYP3A subfamily (specifically CYP3A4). The reaction inserts a hydroxyl group at the carbon-6 position in the alpha orientation.

-

Substrate: Finasteride (

373.55) -

Enzyme: CYP3A4 (NADPH-dependent)[3]

-

Product: 6

-Hydroxyfinasteride (

Critical Distinction: CYP3A4 also catalyzes hydroxylation at the terminal t-butyl group to form

Visualization: Metabolic Pathway

Figure 1: Primary oxidative pathways of finasteride. Note the divergent formation of isobaric metabolites.

Experimental Protocol: Microsomal Incubation

Objective: To generate 6

Materials & Reagents

-

Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Expert Insight: Use a pool of at least 50 donors to normalize inter-individual CYP3A4 variability.

-

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Cofactor System: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

-

Alternative: Solid NADPH (1 mM final concentration) prepared fresh.

-

-

Quenching Agent: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Finasteride-d9 or Warfarin).

Step-by-Step Workflow

This protocol is designed for a total incubation volume of 200

-

Pre-Incubation Mixture Preparation: Combine the following in a 96-well plate or microcentrifuge tubes (on ice):

-

180

L Buffer (100 mM KPi). -

10

L HLM (diluted to achieve final conc. of 0.5 mg/mL). -

2

L Finasteride stock (in MeOH/DMSO). Final substrate concentration should be near

-

-

Thermal Equilibration: Incubate the mixture at 37°C for 5 minutes .

-

Why? To bring lipids to a fluid state and enzymes to optimal temperature without initiating turnover.

-

-

Reaction Initiation: Add 10

L NADPH solution.[4][5]-

Start Timer immediately.

-

-

Incubation: Maintain at 37°C with gentle shaking (300 rpm).

-

Timepoints: 0, 5, 10, 20, 30, and 60 minutes (for linearity assessment).

-

-

Termination (Quenching): At each timepoint, transfer aliquots into tubes containing 200

L Ice-Cold Acetonitrile . -

Clarification: Vortex vigorously for 30 seconds. Centrifuge at 4,000 rpm (or 3,000 x g) for 15 minutes at 4°C. Collect supernatant for LC-MS/MS.

Visualization: Experimental Workflow

Figure 2: Standardized incubation workflow for metabolic stability assessment.

Analytical Methodology (LC-MS/MS)

Challenge: Separating 6

Chromatographic Conditions

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7

m) or equivalent. -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-0.5 min: 30% B (Isocratic hold)

-

0.5-4.0 min: 30%

60% B (Linear ramp) -

Expert Note: A slower ramp is required to resolve the two hydroxylated isomers. 6

-OH typically elutes before

-

Mass Spectrometry Settings (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode.

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |

| Finasteride | 373.3 | 305.2 | 30 | 25 |

| 6 | 389.3 | 321.2* | 32 | 28 |

| Internal Standard | (Varies) | (Varies) | - | - |

*Note: The product ion 321.2 corresponds to the fragmentation of the core steroid + OH, distinct from the parent fragmentation. Verify transitions with synthesized standards if available.

Data Analysis & Validation

Self-Validating Checks

To ensure data integrity, your assay must pass these criteria:

-

Linearity: Plot Metabolite Area Ratio vs. Time.

must be -

Mass Balance: The depletion of parent Finasteride should roughly correlate with the appearance of metabolites (though not 1:1 due to ionization differences).

-

Negative Control: Incubations without NADPH must show zero metabolite formation.

Kinetic Calculation

Calculate the intrinsic clearance (

Where

Reference Values:

-

(Finasteride

-

Metabolic Stability: Finasteride is considered a low-to-intermediate clearance drug in vitro.

References

-

Huskey, S. E., et al. (1995). "In vitro biotransformation of finasteride in rat hepatic microsomes. Isolation and characterization of metabolites." Drug Metabolism and Disposition.

-

Constanzer, M. L., et al. (1991). "Determination of finasteride in human plasma by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B.

-

FDA Clinical Pharmacology Review. "Proscar (Finasteride) NDA 20-180." U.S. Food and Drug Administration.[8]

-

Guo, X., et al. (2008). "Development and validation of an LC-MS assay for finasteride and its application to prostate cancer prevention trial sample analysis."[10] Journal of Chromatographic Science.

Sources

- 1. In vitro biotransformation of finasteride in rat hepatic microsomes. Isolation and characterization of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oyc.co.jp [oyc.co.jp]

- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. xyonhealth.com [xyonhealth.com]

- 7. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pharmacological Mechanism and Clinical Application Research of Finasteride - Oreate AI Blog [oreateai.com]

- 9. The Interplay between Finasteride-Induced Androgen Imbalance, Endoplasmic Reticulum Stress, Oxidative Stress, and Liver Disorders in Paternal and Filial Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Pharmacokinetics of 6alpha-Hydroxyfinasteride in preclinical models

Pharmacokinetics of 6 -Hydroxyfinasteride in Preclinical Models

Technical Guide & Whitepaper

Metabolic Pathway & Biosynthesis

Finasteride metabolism is extensive and hepatic-dependent.[2] The parent compound (N-tert-butyl-3-oxo-4-aza-5

Mechanism of Formation

In rat liver microsomes, Finasteride is metabolized via two primary competitive pathways:

- -Hydroxylation: Oxidation of the t-butyl side chain (dominant in humans and phenobarbital-induced rats).

-

6

-Hydroxylation: Oxidation of the steroid B-ring at the C6 position (dominant in untreated rats).

The 6

Pathway Visualization

The following diagram illustrates the divergence between the human-dominant (

Caption: Divergent metabolic pathways of Finasteride in Rat vs. Human models. 6

Physicochemical Properties & Activity

Understanding the structural shift is vital for bioanalysis. The addition of the hydroxyl group at the 6-position significantly alters the lipophilicity of the molecule compared to the parent.

| Property | Finasteride (Parent) | 6 |

| Molecular Formula | C₂₃H₃₆N₂O₂ | C₂₃H₃₆N₂O₃ |

| Molecular Weight | 372.55 g/mol | 388.55 g/mol (+16 Da) |

| Polarity | Lipophilic (LogP ~3.0) | Increased Polarity (Elutes earlier on C18) |

| Biological Activity | Potent 5 | Weak / Inactive (<20% potency of parent) |

| Primary Excretion | Feces (via Bile) | Bile (as Glucuronide conjugate) |

Activity Note: While Finasteride is a potent inhibitor of Type II 5

Analytical Methodology (LC-MS/MS)

Quantification of 6

Sample Preparation Protocol

Objective: Extract Finasteride and 6

-

Aliquoting: Transfer 50 µL of rat plasma into a 1.5 mL Eppendorf tube.

-

Internal Standard (IS): Add 10 µL of stable-isotope labeled Finasteride-d9 (or analog like Tamoxifen).

-

Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Vortex/Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

-

Supernatant Transfer: Transfer clear supernatant to an LC vial.

LC-MS/MS Conditions[1][3]

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse or Kinetex, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 4 minutes (Metabolite elutes before Parent due to -OH group).

-

Detection: Positive Electrospray Ionization (+ESI), MRM Mode.

MRM Transitions:

-

Finasteride: m/z 373.3 → 305.2 (Loss of t-butylamine group).

-

6

-Hydroxyfinasteride: m/z 389.3 → 321.2 (Shift of +16 Da on precursor and fragment).

Preclinical Pharmacokinetic Profile (Rat)

In the rat model, the pharmacokinetics of 6

Key PK Parameters (General Trends)

Quantitative values below represent typical ranges observed in Sprague-Dawley rats following a single oral dose (5-10 mg/kg) of Finasteride.

| Parameter | Description | Observed Trend for 6 |

| Tmax | Time to Peak Concentration | Delayed relative to Parent (approx. 1.0 - 2.0 hrs).[3] |

| Cmax | Peak Plasma Concentration | Lower than Parent (approx. 10-30% of Parent Cmax). |

| AUC | Exposure (Area Under Curve) | Significant in untreated rats; decreases with enzyme induction (Phenobarbital). |

| T1/2 | Elimination Half-Life | Parallel to Finasteride (~3-5 hours), governed by formation rate. |

Experimental Workflow

The following workflow describes the standard preclinical study design to assess this metabolite.

Caption: Preclinical workflow for assessing Finasteride and 6

References

-

Ishii, Y., Mukoyama, H., & Ohtawa, M. (1994). In vitro biotransformation of finasteride in rat hepatic microsomes.[3] Isolation and characterization of metabolites. Drug Metabolism and Disposition.[2][4] Link

-

Lundahl, A., Hedeland, M., Bondesson, U., & Lennernäs, H. (2009). Identification of finasteride metabolites in human bile and urine by high-performance liquid chromatography/tandem mass spectrometry. Drug Metabolism and Disposition.[2][4] Link

- Key Finding: Contrast with human metabolism where -hydroxy is dominant; identification of glucuronide conjug

-

Steiner, J. F. (1996). Clinical pharmacokinetics and pharmacodynamics of finasteride. Clinical Pharmacokinetics.[1][4][7] Link

- Key Finding: Overview of parent drug PK and general metabolite inactivity.

-

Constanzer, M. L., et al. (1991). Determination of finasteride in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B. Link

- Key Finding: Foundational analytical methods for Finasteride quantific

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro biotransformation of finasteride in rat hepatic microsomes. Isolation and characterization of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Role of 6alpha-Hydroxyfinasteride in androgen metabolism

Technical Guide: The Role of 6 -Hydroxyfinasteride in Androgen Metabolism

Executive Summary

6

This guide provides a technical deep-dive into the biogenesis, pharmacological activity, and analytical quantification of 6

Part 1: Molecular Mechanism & Biotransformation

The CYP3A4-Mediated Pathway

Finasteride is an azasteroid (4-azasteroid) that undergoes extensive hepatic metabolism.[1][2][3] The primary biotransformation pathway is oxidative, mediated almost exclusively by the Cytochrome P450 3A4 (CYP3A4) isoenzyme.[3]

Two major oxidative pathways compete:

- -Hydroxylation: Hydroxylation of the distal tert-butyl side chain.

-

6-Hydroxylation: Allylic hydroxylation at the C6 position of the B-ring.

Stereochemistry and Regioselectivity

The hydroxylation at C6 is stereoselective, favoring the

-

Structural Logic: The 4-aza-3-oxosteroid structure creates a specific binding orientation within the CYP3A4 heme pocket. The C6 position is allylic to the

double bond (in the A-ring) and the amide functionality. -

Mechanistic Insight: The reaction proceeds via hydrogen abstraction from C6, followed by "oxygen rebound." The

-face attack is sterically favored due to the angular methyl group at C10 (C19 in steroid numbering) shielding the

Metabolic Pathway Visualization

The following diagram illustrates the bifurcation of Finasteride metabolism.

Figure 1: Metabolic branching of Finasteride mediated by CYP3A4.[1] The 6

Part 2: Pharmacodynamics & Biological Activity

Inhibitory Potency

A critical question in drug development is whether metabolites contribute to the therapeutic effect ("active metabolites").

-

Parent Compound (Finasteride): Potent inhibitor of 5

-reductase Type II (IC -

6

-Hydroxyfinasteride: Retains the 4-azasteroid core required for enzyme binding but suffers from steric interference introduced by the hydroxyl group at C6.

Key Finding: The 6

Comparative Potency Data

| Compound | Target Enzyme | Relative Potency | Role in Therapy |

| Finasteride | 5 | 100% (Baseline) | Primary Therapeutic |

| 6 | 5 | < 20% | Clearance Product |

| 5 | < 20% | Clearance Product |

Part 3: Analytical Methodologies (LC-MS/MS)

For researchers conducting pharmacokinetic studies or forensic analysis, accurate quantification of 6

Experimental Protocol: Sample Preparation

Objective: Isolate Finasteride and metabolites from plasma while removing proteins and phospholipids.

-

Aliquot: Transfer 200

L of plasma into a clean centrifuge tube. -

Internal Standard (IS): Add 20

L of Finasteride-d9 (100 ng/mL). Vortex for 10 seconds.-

Why d9? Deuterated standards correct for matrix effects and ionization suppression in ESI.

-

-

Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) .

-

Chemistry: MTBE is preferred over Ethyl Acetate for cleaner supernatants and faster evaporation.

-

-

Agitation: Vortex for 5 minutes; Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Reconstitution: Transfer the organic (upper) layer to a glass tube. Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100

L of Mobile Phase (50:50 A:B).

LC-MS/MS Parameters

-

Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7

m). -

Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).

-

Mobile Phase B: Acetonitrile (Organic modifier).

-

Gradient:

-

0-0.5 min: 40% B

-

0.5-3.0 min: Linear ramp to 90% B

-

3.0-4.0 min: Hold 90% B

-

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

MRM Transitions (Quantification)

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Finasteride | 373.2 | 305.2 | 30 |

| 6 | 389.2 | 321.2 | 32 |

| Finasteride-d9 (IS) | 382.3 | 314.3 | 30 |

Note: The mass shift of +16 Da (373

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for the isolation and quantification of Finasteride metabolites.

Part 4: Biocatalytic Generation (Synthesis Alternative)

Chemical synthesis of 6

Protocol: Microsomal Incubation

Objective: Generate 6

-

Reaction Mixture (500

L):-

Phosphate Buffer (100 mM, pH 7.4).

-

Human Liver Microsomes (HLM): 0.5 mg protein/mL.

-

Substrate: Finasteride (10

M). -

MgCl

(3 mM).

-

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM).

-

Incubation: Shake at 37°C for 60 minutes.

-

Termination: Add 500

L ice-cold Acetonitrile. -

Isolation: Centrifuge and collect supernatant. The 6

-OH metabolite will appear at a distinct retention time (approx. 0.8 RRT relative to parent) in the LC-MS method described above.

References

-

Metabolism of Finasteride: National Institutes of Health (NIH). Finasteride Metabolism and Pharmacogenetics. Available at: [Link]

-

Pharmacological Activity: Steiner, J. F. (1996). Clinical Pharmacokinetics and Pharmacodynamics of Finasteride. Clinical Pharmacokinetics. Available at: [Link]

-

Analytical Protocol (LC-MS/MS): Constanzer, M. L., et al. (1991). Determination of Finasteride in Human Plasma by HPLC with APCI-MS. Journal of Chromatography B. Available at: [Link]

-

Chemical Structure: PubChem. This compound Compound Summary. Available at: [Link]

-

Enzyme Kinetics: FDA Drug Approval Package. Proscar (Finasteride) Clinical Pharmacology Review. Available at: [Link]

Sources

- 1. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Finasteride Concentrations and Prostate Cancer Risk: Results from the Prostate Cancer Prevention Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

6alpha-Hydroxyfinasteride CAS number and molecular weight

Technical Whitepaper: 6 -Hydroxyfinasteride

Physicochemical Profile, Metabolic Pathway, and Analytical Characterization[1]

Executive Summary

6

This guide serves as a reference for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and CMC (Chemistry, Manufacturing, and Controls), providing validated data on the compound's identity, synthesis/isolation strategies, and analytical fingerprints.

Physicochemical Identity

The following table consolidates the core chemical identifiers for 6

| Parameter | Technical Specification |

| Chemical Name | (5$\alpha |

| CAS Number | 154387-62-9 |

| Molecular Formula | |

| Molecular Weight | 388.54 g/mol |

| Monoisotopic Mass | 388.2726 Da |

| Stereochemistry | 6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Low solubility in water |

| Role | Phase I Metabolite, Pharmaceutical Impurity |

Metabolic Significance & Biosynthesis

Finasteride undergoes extensive hepatic metabolism. While the oxidative attack on the tert-butyl side chain (forming

3.1 Mechanism of Formation

The introduction of the hydroxyl group at the C6 position is a stereoselective oxidation. This transformation renders the molecule more hydrophilic, facilitating subsequent Phase II conjugation (glucuronidation) and biliary excretion.

Figure 1: Metabolic Pathway of Finasteride The following diagram illustrates the CYP3A4-mediated conversion of Finasteride to its primary oxidative metabolites.

Caption: CYP3A4-mediated divergence of Finasteride metabolism into side-chain and steroid-core oxidation products.

3.2 Pharmacological Activity

Unlike the parent compound, 6

Analytical Characterization

Accurate identification of 6

4.1 Mass Spectrometry (LC-MS/MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Precursor Ion:

-

Key Fragmentation Pattern:

-

Loss of Water:

371 ( -

Cleavage of t-Butyl Amide: Characteristic fragments resulting from the loss of the side chain (

). -

Differentiation: The fragmentation pattern of the steroid core differs from

-hydroxyfinasteride, where the hydroxylation is on the leaving t-butyl group.

-

4.2 Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the alpha stereochemistry at C6.

-

NMR (Typical features in

-

H6 Proton: A resonance signal typically appearing between

4.0 – 4.5 ppm . The multiplicity (coupling constant) helps distinguish 6 -

H1 Olefinic Proton: Characteristic doublet at

~6.8 ppm (consistent with the -

t-Butyl Group: Strong singlet at

~1.4 ppm . -

C18 Methyl: Singlet at

~0.7 ppm .

-

Experimental Protocol: Metabolite Identification Workflow

Objective: To isolate and identify 6

Prerequisites:

-

Human Liver Microsomes (HLM).

-

NADPH Regenerating System.

-

Reference Standard: 6

-Hydroxyfinasteride (CAS 154387-62-9).

Workflow Steps

-

Incubation:

-

Prepare a reaction mixture containing Finasteride (10

M), HLM (1 mg protein/mL), and phosphate buffer (pH 7.4). -

Pre-incubate at 37°C for 5 minutes.

-

Initiate reaction by adding NADPH regenerating system.

-

Incubate for 60 minutes at 37°C with gentle shaking.

-

-

Quenching & Extraction:

-

Terminate reaction with ice-cold Acetonitrile (ACN) containing an internal standard (ratio 3:1 ACN:Sample).

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Collect the supernatant.

-

-

Enrichment (Solid Phase Extraction - SPE):

-

Condition HLB cartridges with Methanol followed by Water.

-

Load supernatant, wash with 5% Methanol/Water to remove polar interferences.

-

Elute metabolites with 100% Methanol.

-

Evaporate to dryness under Nitrogen and reconstitute in Mobile Phase.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

m). -

Gradient: Water (0.1% Formic Acid) vs. Acetonitrile (0.1% Formic Acid).

-

Detection: Monitor Transition

(Water loss) and

-

Figure 2: Analytical Workflow

Caption: Step-by-step workflow for the isolation and identification of Finasteride metabolites.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29981554, 6alpha-Hydroxyfinasteride. Retrieved from [Link]

-

Huskey, S. E., et al. (1995). Chemical disposition of finasteride in humans. Drug Metabolism and Disposition.[1] (Detailed mapping of metabolic pathways including hydroxylation).

- Stearns, V. et al. (2015).Finasteride Concentrations and Prostate Cancer Risk.

Understanding the stereochemistry of 6alpha-Hydroxyfinasteride

Stereochemical Elucidation and Characterization of 6 -Hydroxyfinasteride

A Technical Guide for Drug Metabolism and Structural Biology

Executive Summary & Biological Context

Finasteride (N-(1,1-dimethylethyl)-3-oxo-4-aza-5

The identification of 6

This guide provides a rigorous framework for the isolation, structural elucidation, and stereochemical assignment of 6

Structural Elucidation: The Stereochemistry Core

The definitive assignment of the hydroxyl group to the 6

Stereochemical Logic

-

Scaffold Geometry: Finasteride possesses a rigid trans-A/B ring junction (5

-H). The C19 angular methyl group is in the -

Target: We must determine if the hydroxyl group at C6 is

(equatorial-like) or -

The Diagnostic Proton:

-

If the OH is 6

, the H6 proton is 6 -

If the OH is 6

, the H6 proton is 6

-

-

NOE Correlation (The "Self-Validating" Check):

-

The C19-Methyl is on the

-face. -

A 6

-H will share the same face as the C19-Me and exhibit a strong Nuclear Overhauser Effect (NOE). -

A 6

-H is on the opposite face (

-

Predicted NMR Data (Solvent: DMSO- )

The following table summarizes the expected chemical shifts and correlations distinguishing the parent from the 6

| Position | Proton | Finasteride ( | 6 | Multiplicity | Diagnostic Correlation (NOESY/HMBC) |

| C1 | H1 | 6.78 | 6.80 | d | HMBC to C3 |

| C5 | H5 | 3.25 | 3.35 | dd | NOE to H9 |

| C6 | H6 | ~1.6 (obscured) | 4.15 - 4.25 | m (br) | Strong NOE to C19-Me (Confirms |

| C19 | Me | 0.88 | 0.92 | s | NOE to H6 |

| Side Chain | t-Butyl | 1.22 | 1.22 | s | Unchanged (Rules out |

Visualization of Stereochemical Determination

The following diagram illustrates the logical flow for assigning the stereochemistry using NMR data.

Figure 1: Decision tree for NMR-based stereochemical assignment of 6-hydroxyfinasteride.

Biosynthesis and Metabolic Pathway

The formation of 6

Mechanistic Insight

The steric bulk of the tert-butyl amide side chain and the planar nature of the

-

Testosterone: Lacks the 4-aza/t-butyl groups; binds to present the 6

-face to the heme iron. -

Finasteride: The 4-aza modification and bulky 17-substituent likely force a binding mode where the

-face of the B-ring is accessible to the active oxidant (Compound I), resulting in 6

Metabolic Pathway Diagram

Figure 2: Metabolic divergence of Finasteride mediated by CYP3A4.

Experimental Protocols

The following protocols are designed to generate, isolate, and validate the 6

In Vitro Generation (Microsomal Incubation)

This protocol maximizes metabolite yield for structural characterization.

-

Reaction Mixture:

-

Substrate: Finasteride (50 µM final concentration).

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (1.0 mg protein/mL).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

. -

Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).

-

-

Incubation:

-

Pre-incubate HLM and Finasteride for 5 min at 37°C.

-

Initiate with NADPH system.

-

Incubate for 60 minutes with gentle shaking.

-

-

Termination:

-

Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 min. Collect supernatant.

-

Isolation via Semi-Preparative HPLC

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 10 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 30% B to 70% B over 20 minutes.

-

Detection: UV at 210 nm (amide) and 254 nm.

-

Target Collection:

-

Finasteride elutes late (~15-18 min).

- -OH elutes earlier.

-

6

-OH is more polar than the parent but distinct from the side-chain hydroxylated species. Look for the peak with m/z 389.[1]

-

Mass Spectrometry Validation

Before NMR, validate the fraction using LC-MS/MS.

-

Precursor Ion: m/z 389.2

. -

Fragmentation Pattern:

-

Loss of t-butyl amine (-73 Da)

m/z 316. -

Diagnostic fragment for B-ring hydroxylation: The steroid core fragments will differ from the

-OH metabolite (where the core is intact).

-

References

-

Metabolism of Finasteride: Title: Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer. Source: NIH / PubMed Central. URL:[Link]

-

Identification of Metabolites: Title: Identification of finasteride metabolites in human bile and urine by high-performance liquid chromatography/tandem mass spectrometry.[2] Source: PubMed. URL:[Link]

-

CYP3A4 Mechanism: Title: Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of finasteride. Source: Drug Metabolism and Disposition.[3][4] URL:[Link]

-

NMR Characterization of Steroids: Title: NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products (Contextual reference for NMR methodology). Source: NIH. URL:[Link]

Sources

- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 2. Identification of finasteride metabolites in human bile and urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Analytical methods for 6alpha-Hydroxyfinasteride detection

Application Note: High-Sensitivity Quantitation of 6 -Hydroxyfinasteride in Biological Matrices via LC-MS/MS

Executive Summary & Scientific Rationale

Finasteride is a synthetic 4-azasteroid compound that selectively inhibits Type II 5

-

Metabolic Profiling: It represents the primary CYP3A4-mediated metabolic pathway, serving as a biomarker for hepatic clearance variations.

-

Forensic & Anti-Doping: In urine matrices, the metabolite profile often extends the detection window beyond that of the parent drug.

-

Isomeric Complexity: The presence of

-hydroxyfinasteride (hydroxylation on the t-butyl side chain) requires rigorous chromatographic separation to avoid quantitation errors due to isobaric interference (

This guide provides a validated, self-checking protocol for the extraction and quantitation of 6

Chemical Mechanism & Metabolic Pathway[1][2]

Understanding the structural changes is vital for MS/MS transition selection. Finasteride undergoes hydroxylation at the 6-position of the steroid ring or the terminal methyl of the t-butyl side chain.

Metabolic Pathway Diagram

Figure 1: CYP3A4-mediated metabolism of Finasteride.[1][2][3] Note that both metabolites are isobaric (

Analytical Method A: High-Throughput Plasma Analysis (PK Studies)

Objective: Rapid quantification with minimal matrix effect. Matrix: Human Plasma (K2EDTA). LOD/LLOQ: 0.1 ng/mL / 0.5 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

We utilize Methyl tert-butyl ether (MTBE) over Ethyl Acetate. Why? MTBE forms a clear upper organic layer that freezes easily, allowing for "pour-off" separation, and it extracts the slightly more polar 6

Protocol Steps:

-

Aliquot: Transfer 200

L of plasma into a 1.5 mL polypropylene tube. -

Internal Standard: Add 20

L of Finasteride-d9 (or 6 -

Extraction: Add 1.0 mL of MTBE .

-

Agitation: Vortex vigorously for 5 minutes (or shaker plate at 1200 rpm).

-

Phase Separation: Centrifuge at 14,000 rpm (

) for 10 minutes at 4°C. -

Transfer: Flash-freeze the aqueous (bottom) layer in a dry ice/acetone bath (approx. 30 sec). Pour the liquid organic supernatant into a clean glass tube.

-

Drying: Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Dissolve residue in 100

L of Mobile Phase A:B (50:50). Vortex and transfer to autosampler vials.

LC-MS/MS Parameters

Chromatography (UHPLC):

-

Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8

m) or Waters Acquity BEH C18.-

Rationale: A sub-2-micron particle size is required to baseline-separate the 6

and

-

-

Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

-

Mobile Phase B: 100% Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 45°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 30 | Initial Hold |

| 0.50 | 30 | Loading |

| 3.50 | 90 | Elution of Analytes |

| 4.00 | 90 | Wash |

| 4.10 | 30 | Re-equilibration |

| 5.00 | 30 | End |

Mass Spectrometry (ESI+):

-

Source: Electrospray Ionization (Positive Mode).

-

Mechanism: Protonation of the amide nitrogen.

MRM Transitions (Quantitation & Confirmation):

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Mechanistic Note |

| Finasteride | 373.2 | 305.2 | 30 | Loss of t-butylamine group |

| 6 | 389.2 | 321.2 | 32 | Loss of t-butylamine; Core retains OH |

| 6 | 389.2 | 303.2 | 45 | Loss of H2O + t-butylamine |

| IS (Fin-d9) | 382.3 | 314.3 | 30 | Deuterated analog |

Analytical Method B: Trace Analysis in Urine (Forensic/Doping)

Objective: Maximum sensitivity and removal of salts/urea. Matrix: Human Urine.[3][4] Challenge: Urine contains high salt concentrations and potential glucuronide conjugates. Although Finasteride metabolites are excreted largely in feces, the urinary fraction (approx. 40%) requires cleanup.[3]

Sample Preparation: Solid Phase Extraction (SPE)

We use a polymeric reversed-phase sorbent (e.g., Oasis HLB or Strata-X) which functions via a "wettable" copolymer, allowing retention of polar metabolites even if the sorbent dries out.

Workflow Diagram:

Figure 2: SPE Workflow for urine analysis. Step 1 is conditional; while 6

Validation & Quality Assurance (Self-Validating Systems)

To ensure the protocol is "self-validating," the following controls must be embedded in every batch run.

Isomeric Resolution Check

The critical failure mode in this assay is the co-elution of 6

-

Protocol: Inject a "System Suitability Standard" containing both isomers at the start of the run.

-

Acceptance Criteria: Valley-to-peak ratio must be < 10% (baseline separation). If peaks merge, lower the initial gradient %B or reduce flow rate.

Matrix Effect (ME) Evaluation

Ion suppression from phospholipids can mask the signal.

-

Calculation:

-

A = Peak area of analyte in neat solution.

-

B = Peak area of analyte spiked into extracted blank matrix.

-

-

Acceptance: ME should be between 85-115%.[5] If < 85%, improve the Wash step in SPE or switch LLE solvent to Hexane:Ethyl Acetate (50:50).

Carryover Check

Due to the lipophilicity of steroid-like structures, they stick to injector ports.

-

Protocol: Inject a Double Blank (Mobile Phase only) immediately after the Upper Limit of Quantification (ULOQ) standard.

-

Acceptance: Signal in blank must be < 20% of the LLOQ signal.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Incorrect pH in mobile phase. | Ensure pH is ~3.0 (Formic acid). Basic pH suppresses protonation of the amide. |

| Peak Tailing | Secondary interactions with silanols. | Increase Ammonium Formate concentration to 10mM to mask silanol sites. |

| Drifting RT | Column temperature fluctuation. | Ensure column oven is stable at 45°C; steroids are temp-sensitive. |

| High Backpressure | Protein precipitation in column. | Check LLE supernatant transfer; ensure no "buffy coat" or protein layer was aspirated. |

References

-

Constanzer, M. L., et al. (1991). Determination of finasteride in human plasma by liquid chromatography with mass spectrometric detection.[6] Journal of Chromatography B: Biomedical Sciences and Applications.

-

Matuszewski, B. K., et al. (2003). Standard line slopes as a measure of matrix effect in LC/MS bioanalysis. Journal of Chromatography B.

-

US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.

-

World Anti-Doping Agency (WADA). (2023). WADA Technical Document - TD2023IDCR (Identification Criteria for Qualitative Assays).

-

Steiner, M. S., et al. (1996). Pharmacokinetics of Finasteride. Clinical Pharmacokinetics.

6alpha-Hydroxyfinasteride enzyme inhibition assay protocol

Application Note: High-Sensitivity LC-MS/MS Assay for 5

Abstract & Scope

This application note details a robust, high-sensitivity protocol for evaluating the inhibitory potency of 6

This guide moves beyond legacy radiometric (

Scientific Background & Mechanism

The Biological Target: 5 -Reductase

The enzyme 5

Mechanism of Inhibition

-

Finasteride (Parent): Acts as a mechanism-based "suicide" inhibitor. It forms a stable NADP-dihydrofinasteride adduct that occupies the active site with extreme affinity, effectively rendering the enzyme turnover number to zero.

-

6

-Hydroxyfinasteride (Metabolite): Formed via CYP3A4-mediated hydroxylation.[4][5] Structural modifications at the 6-position or the t-butyl side chain often sterically hinder the formation of the stable adduct. Consequently, this metabolite typically exhibits significantly reduced potency (<20% of parent) and may display reversible competitive kinetics rather than irreversible inactivation.

Pathway Visualization

Figure 1: Mechanism of Action and Metabolic Pathway. Finasteride inhibits 5AR to block DHT production.[1][2][6][7][8][9][10] The metabolite 6

Materials & Instrumentation

Reagents

| Component | Specification | Purpose |

| Enzyme Source | LNCaP Cell Homogenate or Rat Liver Microsomes (RLM) | Source of Type II 5 |

| Substrate | Testosterone (unlabeled) | Precursor for the enzymatic reaction. |

| Cofactor | NADPH (Tetrasodium salt) | Essential hydride donor for reduction. |

| Test Compound | 6 | The specific metabolite being assayed. |

| Positive Control | Finasteride (>98% purity) | Validation of assay performance. |

| Internal Standard | Testosterone-d3 or DHT-d3 | Normalization for LC-MS analysis. |

| Buffer System | 10 mM Tris-HCl (pH 7.4), 1 mM EDTA | Maintains physiological pH and stability. |

Instrumentation

-

Incubator: Orbital shaker capable of maintaining 37°C ± 0.5°C.

-

LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).

-

Mass Spectrometer: Triple Quadrupole (QqQ) operating in MRM mode (e.g., Sciex Triple Quad 6500+).

-

Column: C18 Reverse Phase (e.g., Kinetex 1.7µm C18, 2.1 x 50 mm).

Experimental Protocol

Phase 1: Enzyme Preparation (LNCaP Model)

Note: LNCaP cells are preferred for Type II specificity. If using microsomes, ensure pH is optimized to 7.0.

-

Harvest: Scrape LNCaP cells (at ~80% confluency) into ice-cold Tris-HCl buffer (pH 7.4).

-

Lysis: Homogenize cells using a probe sonicator (3 x 10s bursts on ice).

-

Clarification: Centrifuge at 1,900 x g for 10 min at 4°C to remove debris. Collect the supernatant.

-

Quantification: Determine total protein concentration using a BCA assay. Adjust to 1.0 mg/mL.

Phase 2: Inhibition Assay Workflow

Step 1: Pre-Incubation

-

In a 96-well deep-well plate, combine:

-

80 µL Enzyme Homogenate (approx. 75-100 µg protein).

-

10 µL Test Compound (6

-OH-Finasteride) in DMSO.[11]-

Concentration Range: 0.1 nM to 10 µM (serial dilutions).

-

Controls: DMSO only (0% inhibition), Finasteride 1 µM (100% inhibition).

-

-

-

Incubate at 37°C for 15 minutes . This allows the inhibitor to interact with the enzyme prior to catalysis.

Step 2: Reaction Initiation

-

Add 10 µL of Substrate Mix:

-

Testosterone: Final concentration 2 µM (

is typically ~0.5-1.0 µM; saturating conditions ensure -

NADPH: Final concentration 1 mM.

-

-

Seal plate and incubate at 37°C for 60 minutes with gentle shaking.

Step 3: Termination & Extraction

-

Stop reaction by adding 200 µL ice-cold Acetonitrile containing the Internal Standard (DHT-d3, 100 ng/mL).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to an LC vial for analysis.

Phase 3: LC-MS/MS Analysis

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 50% B to 95% B over 3 minutes.

-

MRM Transitions:

-

DHT (Target): 291.2

255.2 (Quantifier). -

Testosterone (Substrate): 289.2

97.1. -

DHT-d3 (IS): 294.2

258.2.

-

Workflow Visualization

Figure 2: Experimental Workflow. Critical timing steps are highlighted to ensure reproducibility.

Data Analysis & Interpretation

Calculation

Calculate the percent inhibition for each concentration of 6

-

AUC: Area Under the Curve of the DHT peak.[11]

-

IS: Internal Standard area.

-

Control: DMSO vehicle control (maximum enzyme activity).

Expected Results (Reference Data)

The following table illustrates typical potency shifts observed between the parent drug and its metabolites.

| Compound | IC | Relative Potency | Interpretation |

| Finasteride | 3 - 10 nM | 100% | Potent, irreversible inhibition. |

| 6 | > 100 nM | < 10% | Weak, likely reversible inhibition. |

| Dutasteride | ~ 1 - 3 nM | > 100% | Dual inhibitor (Type I & II). |

Expert Insights & Troubleshooting (E-E-A-T)

-

Solubility Artifacts: Finasteride and its metabolites are highly lipophilic. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher solvent loads can denature the enzyme or cause compound precipitation, leading to false negatives.

-

NADPH Stability: NADPH degrades rapidly at room temperature. Always prepare the cofactor solution fresh immediately before the "Initiation" step and keep it on ice.

-

Derivatization Option: If LC-MS sensitivity is low (e.g., low protein yield), consider derivatizing the final extract with Hydroxylamine or Picolinic Acid . This adds a proton-affinitive tag to DHT, increasing ionization efficiency by 10-100 fold.

-

Distinguishing Mechanism: To confirm if 6

-OH-Finasteride retains the "suicide inhibition" mechanism of the parent, perform a "jump-dilution" experiment. Pre-incubate at high concentration, then dilute 100-fold. If activity recovers, the inhibition is reversible (unlike Finasteride).

References

-

Sudduth, S. L., & Koronkowski, M. J. (1993). Finasteride: the first 5 alpha-reductase inhibitor. Pharmacotherapy, 13(4), 309–329.

-

Steiner, J. F. (1996). Clinical pharmacokinetics and pharmacodynamics of finasteride. Clinical Pharmacokinetics, 30(1), 16–27.

-

Bull, H. G., et al. (1996). Mechanism-based inhibition of human steroid 5 alpha-reductase by finasteride: enzyme-catalyzed formation of NADP-dihydrofinasteride, a potent bisubstrate analog inhibitor.[4] Journal of the American Chemical Society, 118(10), 2359-2365.

-

Srivilai, J., et al. (2016). A new label-free screen for steroid 5α-reductase inhibitors using LC-MS.[12] Steroids, 116, 18-25.

-

Takayama, K., et al. (2021). Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines. Applied Sciences, 11(4), 1548.

Sources

- 1. xyonhealth.com [xyonhealth.com]

- 2. dermnetnz.org [dermnetnz.org]

- 3. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The mechanism of action and side effects of Finasteride_Chemicalbook [chemicalbook.com]

- 9. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new label-free screen for steroid 5α-reductase inhibitors using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Cell-based assays for 6alpha-Hydroxyfinasteride activity

Application Note: High-Sensitivity Cell-Based Assay for 6 -Hydroxyfinasteride Activity

Methodology for Quantifying 5

Abstract & Introduction

The pharmacological profile of Finasteride, a potent 5

This Application Note provides a rigorous protocol for evaluating 6

Biological Rationale & Mechanism

The enzyme 5

To determine if 6

Signaling Pathway & Inhibition Logic

Figure 1: The 5

Experimental Design Strategy

The Cell Model: HEK293-SRD5A2

While LNCaP cells express endogenous 5AR, expression levels can vary with passage number. We utilize HEK293 cells stably transfected with human SRD5A2 cDNA . This ensures:

-

High Enzyme Expression: Maximizes the signal-to-noise ratio.

-

Specificity: Isolates Type II activity (the primary target of Finasteride) from Type I.

-

Robustness: HEK293 cells are adherent and tolerate washing steps well.

Detection Method: LC-MS/MS vs. Immunoassay

We prioritize LC-MS/MS over ELISA. Steroid immunoassays suffer from cross-reactivity between Testosterone, DHT, and the finasteride structure itself. LC-MS/MS provides mass-specific detection (MRM mode), essential for distinguishing the metabolite from the substrate.

Materials & Reagents

| Category | Item | Specification/Notes |

| Cell Line | HEK293-SRD5A2 | Stable clone (G418 selected) or transient transfection. |

| Compounds | 6 | Purity >98%. Dissolve in 100% DMSO. |

| Finasteride (Control) | Positive control for inhibition (IC50 ~1-5 nM). | |

| Substrate | Testosterone | Final assay concentration: 100 nM. |

| Internal Std | d3-Testosterone / d3-DHT | Deuterated standards for LC-MS normalization. |

| Media | DMEM | Phenol-red free (to reduce steroid interference). |

| Solvents | Acetonitrile / Methanol | LC-MS Grade. |

Detailed Protocol: Cell-Based Inhibition Assay

Phase 1: Cell Preparation (Day -1)

-

Harvest HEK293-SRD5A2 cells using Trypsin-EDTA.

-

Count cells and resuspend in phenol-red free DMEM + 10% Charcoal-Stripped FBS (CS-FBS).

-

Note: Charcoal stripping removes endogenous steroids that would skew the baseline.

-

-

Seed 200,000 cells/well in 24-well plates (poly-D-lysine coated recommended).

-

Incubate overnight at 37°C, 5% CO

to allow attachment.

Phase 2: Treatment & Incubation (Day 0)

-

Compound Dilution: Prepare 1000x stocks of 6

-Hydroxyfinasteride and Finasteride in DMSO.-

Dose Range: 0.1 nM to 1000 nM (Log scale).

-

-

Substrate Preparation: Prepare 2x Testosterone media (200 nM T in serum-free DMEM).

-

Treatment:

-

Remove culture media from wells.

-

Add 495

L of fresh serum-free media. -

Add 0.5

L of Compound Stock (or DMSO vehicle). -

Pre-incubation: Incubate for 30 minutes at 37°C. This allows the inhibitor to bind the enzyme before substrate competition begins.

-

-

Reaction Start: Add 500

L of 2x Testosterone media (Final T conc = 100 nM). -

Reaction Time: Incubate for 2 hours at 37°C.

-

Optimization Note: Do not exceed 4 hours; substrate depletion >30% affects Michaelis-Menten kinetics linearity.

-

Phase 3: Extraction (Day 0)

-

Termination: Place plate on ice immediately. Remove 800

L of media and transfer to a 2 mL Eppendorf tube. -

Internal Standard: Add 10

L of Internal Standard Mix (d3-T and d3-DHT, 100 ng/mL). -

Liquid-Liquid Extraction (LLE):

-

Add 1 mL Methyl tert-butyl ether (MTBE) .

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate phases.

-

-

Drying: Transfer the upper organic layer (MTBE) to a fresh glass vial. Evaporate to dryness under nitrogen stream at 40°C.

-

Reconstitution: Reconstitute residue in 100

L of 50:50 Methanol:Water (0.1% Formic Acid).

LC-MS/MS Quantification Protocol

Instrument Parameters

-

System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6

m C18, 50 x 2.1 mm). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

MRM Transitions (Multiple Reaction Monitoring)

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |

| Testosterone | 289.2 | 97.1 | 25 |

| DHT | 291.2 | 255.2 | 20 |

| d3-Testosterone | 292.2 | 97.1 | 25 |

| d3-DHT | 294.2 | 258.2 | 20 |

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for the cell-based inhibition assay.

Data Analysis & Expected Results

Calculation

Calculate the Percent Conversion of Testosterone to DHT for each well:

Normalize results to the Vehicle Control (DMSO only, 0% Inhibition) and a "No Cell" or "Mock Transfected" control (100% Inhibition baseline).

IC50 Determination

Plot % Inhibition (Y-axis) vs. Log[Compound Concentration] (X-axis). Use a 4-parameter logistic regression (Sigmoidal dose-response) to calculate the IC50.

Expected Outcome

-

Finasteride (Control): Expected IC50 range: 1 – 10 nM .

-

6

-Hydroxyfinasteride: Based on metabolite profiling literature, expect reduced potency (approx. 20% of parent). The IC50 is likely to fall in the 50 – 200 nM range. -

Interpretation: If the IC50 is significantly higher (>1000 nM), the metabolite is considered pharmacologically inactive at therapeutic doses.

References

-

Bull, H. G., et al. (1996). Mechanism-based inhibition of human steroid 5 alpha-reductase by finasteride: enzyme-catalyzed formation of NADP-dihydrofinasteride, a potent bisubstrate analog inhibitor. Journal of the American Chemical Society. Link

-

Steiner, J. F. (1996). Clinical pharmacokinetics and pharmacodynamics of finasteride. Clinical Pharmacokinetics. Link

-

Tian, Y., et al. (2021). Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines. MDPI. Link

-

FDA Drug Label. PROSCAR (finasteride) tablets. U.S. Food and Drug Administration.[3] Link

-

Foley, D., & Calton, L. UPLC-MS/MS Analysis of Dihydrotestosterone, Testosterone... in Serum for Clinical Research.[4] Waters Corporation Application Note. Link

In vivo studies using 6alpha-Hydroxyfinasteride in animal models

Application Note: In Vivo Profiling and Pharmacokinetics of 6 -Hydroxyfinasteride

Abstract

This application note details the experimental protocols for investigating 6

Introduction & Scientific Rationale

Finasteride is a Type II 5

- -Hydroxyfinasteride (Minor)

-

6

-Hydroxyfinasteride (Major)

Why Study 6 -Hydroxyfinasteride?

-

Metabolic Stability Marker: It serves as a robust in vivo probe for CYP3A4 activity.

-

Activity Verification: Although historically considered to possess <20% of the parent drug's inhibitory potency, rigorous safety assessments require verifying this "inactivity" in high-dose scenarios to rule out off-target toxicity.

-

Renal Clearance: Unlike the parent drug (excreted via bile/feces), the polar hydroxyl group allows a significant portion of 6

-Hydroxyfinasteride to be eliminated renally, making it a marker for kidney function in pharmacokinetic models.

Experimental Design Strategy

Animal Model Selection[1]

-

Primary Species: Sprague-Dawley Rat (Male, 250–300 g).

-

Rationale: The rat liver expresses CYP3A2 (homologous to human CYP3A4), making it an acceptable surrogate for metabolic profiling. Male rats are required if pharmacodynamic endpoints (prostate weight reduction) are included.

Chemical Formulation

6

-

Vehicle System: 20% PEG 400 / 10% Ethanol / 70% Saline.

-

Preparation: Dissolve compound in Ethanol first, add PEG 400, vortex, then slowly add warm Saline while sonicating.

Protocol A: Direct Pharmacokinetic Profiling

Objective: To determine the intrinsic clearance (

Step-by-Step Methodology

-

Catheterization:

-

Anesthetize rats using Isoflurane (2-3%).

-

Cannulate the jugular vein for blood sampling.

-

Optional: Cannulate the femoral vein for IV administration (to separate dosing/sampling sites and prevent contamination).

-

-

Dosing:

-

Group 1 (IV): Administer 6

-Hydroxyfinasteride at 1 mg/kg via femoral vein bolus ( -

Group 2 (PO): Administer at 5 mg/kg via oral gavage to assess potential gut-wall metabolism or bioavailability (though rarely dosed orally in clinic, this defines metabolic stability).

-

-

Sampling Schedule:

-

Collect 0.2 mL blood into K2-EDTA tubes at: Pre-dose, 5, 15, 30 min, 1, 2, 4, 6, 8, 12, and 24 h.

-

Centrifuge immediately at 3000

g for 10 min ( -

Store plasma at

C.

-

Protocol B: Pharmacodynamic Assessment (Activity Check)

Objective: To verify the reduced potency of 6

Experimental Workflow

-

Acclimation: 7 days.

-

Treatment Groups (n=6/group):

-

Vehicle Control: PEG/Saline daily.

-

Positive Control: Finasteride (5 mg/kg/day PO).

-

Test Group: 6

-Hydroxyfinasteride (5 mg/kg/day PO). -

High-Dose Test: 6

-Hydroxyfinasteride (25 mg/kg/day PO).

-

-

Duration: 14 Days.

-

Endpoint:

-

Necropsy on Day 15.

-

Weigh Ventral Prostate (VP) and Seminal Vesicles (SV).

-

Hypothesis: Finasteride group will show significant VP atrophy. 6

-OH groups should show minimal to no atrophy compared to vehicle, confirming low affinity for 5

-

Bioanalytical Method (LC-MS/MS)[2]

Sample Preparation (Protein Precipitation)

-

Thaw plasma on ice.

-

Aliquot 50

L plasma. -

Add 200

L Acetonitrile containing Internal Standard (Finasteride-d9 or Warfarin). -

Vortex (2 min) and Centrifuge (12,000 rpm, 10 min).

-

Inject 5

L of supernatant.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5

m). -

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 3 minutes.

Mass Spectrometry Transitions (MRM)

Note: 6

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |

| Finasteride | 373.2 | 305.2 | 30 | Loss of t-butyl group |

| 6 | 389.2 | 333.2 | 32 | Loss of C4H8 (isobutylene) |

| IS (Fin-d9) | 382.3 | 314.3 | 30 | Deuterated analog |

Visualization of Workflows

Metabolic Pathway & Logic

The following diagram illustrates the metabolic positioning of 6

Figure 1: Metabolic pathway of Finasteride showing the formation of 6

Experimental Workflow

The step-by-step execution for the PK/PD study.

Figure 2: Chronological workflow for the in vivo pharmacokinetic assessment of 6

Data Analysis & Interpretation

Pharmacokinetic Parameters

Calculate the following using Non-Compartmental Analysis (NCA):

- : Maximum observed concentration.

- : Area under the curve (measure of total exposure).[1]

-

: Clearance (

- : Volume of distribution at steady state.

Interpretation Guide

-

High

: Indicates rapid elimination; if dosing parent finasteride, high levels of metabolite indicate strong CYP3A4 induction. -

Low

: Indicates the metabolite is confined to plasma/extracellular fluid (expected due to increased polarity vs. parent). -

PD Correlation : If prostate weight decreases in the 6

-OH group, the metabolite retains significant biological activity, necessitating a revision of the safety margins.

References

-

FDA Drug Approval Package. (1992). Proscar (Finasteride) Pharmacology Review. Center for Drug Evaluation and Research. Link

-

Steiner, J. F. (1996). Clinical pharmacokinetics of finasteride. Clinical Pharmacokinetics, 30(1), 16-27. Link

-

Huskey, S. W., et al. (1995). N-Glucuronidation of the 5 alpha-reductase inhibitor finasteride by human liver microsomes. Drug Metabolism and Disposition, 23(10), 1126-1135. Link

-

Constanzer, M. L., et al. (1991). Determination of finasteride in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B, 566(1), 127-134. Link

How to use 6alpha-Hydroxyfinasteride in prostate cancer research

Application Note: Utilizing 6 -Hydroxyfinasteride in Prostate Cancer Pharmacokinetics and Metabolism Studies

Abstract & Strategic Overview

In prostate cancer (PCa) research, Finasteride serves as a benchmark 5

While significantly less potent than the parent drug, 6

-

CYP3A4 Phenotyping: Assessing metabolic variability in patient-derived samples.

-

Bioanalytical Integrity: Distinguishing active drug from inactive metabolites in plasma via LC-MS/MS.

-

Off-Target Toxicity Screening: Verifying that observed cytotoxic effects in PCa models are driven by 5AR inhibition (parent drug) rather than metabolite accumulation.

This guide provides the technical protocols to synthesize, quantify, and validate 6

Metabolic Pathway & Mechanism[5]

Finasteride is metabolized extensively in the liver.[5][6] The primary Phase I metabolic pathway involves hydroxylation mediated by the cytochrome P450 3A4 (CYP3A4) isozyme.[7] Understanding this pathway is essential for interpreting pharmacokinetic (PK) data, especially in PCa patients undergoing polypharmacy.

DOT Diagram: Finasteride Metabolic Pathway

Figure 1: The CYP3A4-mediated conversion of Finasteride to its 6

Application 1: In Vitro Metabolic Stability Assay (CYP3A4 Profiling)

Objective: To determine the rate of 6

Reagents Required

-

Substrate: Finasteride (10 mM stock in DMSO).

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Finasteride-d9).

Protocol Steps

-

Pre-incubation:

-

Prepare a reaction mixture in phosphate buffer (100 mM, pH 7.4) containing HLM (0.5 mg/mL final conc).

-

Add Finasteride (1

M final conc). -

Incubate at 37°C for 5 minutes.

-

-

Initiation:

-

Add NADPH regenerating system to initiate the reaction.

-

-

Sampling:

-

At time points

min, remove 50

-

-

Termination:

-

Immediately dispense aliquot into 150

L of Stop Solution (Ice-cold ACN). Vortex for 30 seconds.

-

-

Clarification:

-

Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet proteins.

-

Transfer supernatant to LC-MS vials for analysis of 6

-Hydroxyfinasteride formation.

-

Application 2: LC-MS/MS Quantification Protocol